2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide
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Overview
Description
2-CYANO-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyano group, a phenylacetyl group, and a benzene sulfonamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-CYANO-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-CYANO-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The cyano and sulfonamide groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can inhibit or activate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Known for its antimicrobial activity.
2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Used in the synthesis of pyrrole derivatives.
2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide: Characterized by its unique crystal structure.
Uniqueness
2-CYANO-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE stands out due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H16N2O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-cyano-N-[2-(2-phenylacetyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N2O3S/c22-15-17-10-4-7-13-21(17)27(25,26)23-19-12-6-5-11-18(19)20(24)14-16-8-2-1-3-9-16/h1-13,23H,14H2 |
InChI Key |
DHPVSWHHTUFNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3C#N |
Origin of Product |
United States |
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